molecular formula C15H17N5OS B4506757 2-(4,6-Diaminopyrimidin-2-yl)sulfanyl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

2-(4,6-Diaminopyrimidin-2-yl)sulfanyl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

Cat. No.: B4506757
M. Wt: 315.4 g/mol
InChI Key: MBCSUNJVELYHRA-UHFFFAOYSA-N
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Description

2-(4,6-Diaminopyrimidin-2-yl)sulfanyl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone: is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their therapeutic and pharmacological properties, particularly their potential in cancer treatment due to their ability to inhibit cyclin-dependent kinases (cdks) and other molecular targets .

Mechanism of Action

Target of Action

The compound “2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

The mode of action of this compound is likely to be related to its interaction with its targets. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific mode of action of this compound would depend on the nature of its targets and how it interacts with them.

Biochemical Pathways

The biochemical pathways affected by this compound would be determined by its targets and mode of action. Given the broad range of activities associated with indole derivatives , it is plausible that this compound could impact multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its targets, mode of action, and the biochemical pathways it affects. Given the diverse biological activities of indole derivatives , this compound could potentially have a wide range of molecular and cellular effects.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is unique due to the presence of the indole moiety, which may enhance its biological activity and specificity towards certain molecular targets. The indole group is known for its role in various biological processes, potentially making this compound more effective in its therapeutic applications .

Properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c1-9-6-10-4-2-3-5-11(10)20(9)14(21)8-22-15-18-12(16)7-13(17)19-15/h2-5,7,9H,6,8H2,1H3,(H4,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCSUNJVELYHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CSC3=NC(=CC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-Diaminopyrimidin-2-yl)sulfanyl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(4,6-Diaminopyrimidin-2-yl)sulfanyl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(4,6-Diaminopyrimidin-2-yl)sulfanyl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-(4,6-Diaminopyrimidin-2-yl)sulfanyl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Reactant of Route 5
2-(4,6-Diaminopyrimidin-2-yl)sulfanyl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Reactant of Route 6
2-(4,6-Diaminopyrimidin-2-yl)sulfanyl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

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